molecular formula C12H16N4O2 B6469939 N-cyclopropyl-4-(pyrazin-2-yl)morpholine-2-carboxamide CAS No. 2640971-65-7

N-cyclopropyl-4-(pyrazin-2-yl)morpholine-2-carboxamide

Cat. No.: B6469939
CAS No.: 2640971-65-7
M. Wt: 248.28 g/mol
InChI Key: VFMJRNMYZVKRCB-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(pyrazin-2-yl)morpholine-2-carboxamide is a heterocyclic compound that features a morpholine ring substituted with a pyrazine moiety and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(pyrazin-2-yl)morpholine-2-carboxamide typically involves the condensation of pyrazine derivatives with morpholine carboxamides. One common method includes the reaction of pyrazin-2-amine with cyclopropyl isocyanate under controlled conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(pyrazin-2-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine or morpholine moieties are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopropyl-4-(pyrazin-2-yl)morpholine-2-carboxylic acid, while reduction may produce N-cyclopropyl-4-(pyrazin-2-yl)morpholine-2-methanol.

Scientific Research Applications

N-cyclopropyl-4-(pyrazin-2-yl)morpholine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-(pyrazin-2-yl)piperazine-2-carboxamide
  • N-cyclopropyl-4-(pyrazin-2-yl)pyrrolidine-2-carboxamide
  • N-cyclopropyl-4-(pyrazin-2-yl)thiazolidine-2-carboxamide

Uniqueness

N-cyclopropyl-4-(pyrazin-2-yl)morpholine-2-carboxamide is unique due to its specific combination of a morpholine ring with a pyrazine moiety and a cyclopropyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-cyclopropyl-4-pyrazin-2-ylmorpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c17-12(15-9-1-2-9)10-8-16(5-6-18-10)11-7-13-3-4-14-11/h3-4,7,9-10H,1-2,5-6,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMJRNMYZVKRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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